Technical Guide: Molecular Structure and Properties of 1-Bromo-8-(chloromethyl)naphthalene
Technical Guide: Molecular Structure and Properties of 1-Bromo-8-(chloromethyl)naphthalene
Executive Summary: The Peri-Substituted Scaffold
1-Bromo-8-(chloromethyl)naphthalene (CAS: 19190-48-8) represents a specialized class of "peri-substituted" naphthalene derivatives. Unlike standard naphthalene substitution (1,4- or 2,6-), the 1,8-positioning creates a unique steric and electronic environment known as the "peri-effect."
This molecule acts as a bifunctional electrophile , possessing two distinct reactive sites with orthogonal reactivity profiles:
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Aryl Bromide (C-Br): A site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithiation.
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Benzylic Chloride (-CH₂Cl): A highly reactive electrophile prone to S_N2 reactions with amines, thiols, and alkoxides.
Its primary utility lies in the synthesis of constrained polycyclic systems (e.g., acenaphthene derivatives), "proton sponges," and as a covalent warhead scaffold in KRas G12C inhibitor development.
Molecular Architecture & Physical Properties[1][2][3][4]
The Peri-Interaction (Steric Strain)
The defining feature of this molecule is the proximity of the bromine atom and the chloromethyl group. In an ideal naphthalene geometry, the distance between C1 and C8 is ~2.5 Å, which is significantly shorter than the sum of the van der Waals radii of the substituents.
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Splay Angle: To relieve this steric clash, the exocyclic bonds (C1-Br and C8-C) bend away from each other within the molecular plane (splay angle > 0°).
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Out-of-Plane Distortion: The substituents often twist out of the naphthalene plane to minimize lone-pair repulsion between the halogen atoms.
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Reactivity Implication: The steric compression makes the chloromethyl group "spring-loaded," often accelerating cyclization reactions that relieve this strain.
Key Physical Data
| Property | Value | Note |
| Molecular Formula | C₁₁H₈BrCl | |
| Molecular Weight | 255.54 g/mol | |
| Appearance | White to pale yellow solid | Typical of halogenated naphthalenes |
| Melting Point | ~85–95 °C (Estimated) | Analogous to 1-bromo-8-chloronaphthalene (87°C) |
| Solubility | DCM, THF, Toluene | Insoluble in water; hydrolyzes slowly |
| Reactive Moiety | Benzylic Chloride | Lachrymator (handle with care) |
Synthesis Protocol
Preparation of 1,8-disubstituted naphthalenes is non-trivial because electrophilic aromatic substitution typically favors the 1,4-positions. The most reliable route utilizes 1,8-dibromonaphthalene as a starting material, leveraging a lithiation-methylation strategy followed by radical halogenation.
Validated Synthetic Route
Step 1: Mono-lithiation and Methylation
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Reagents: 1,8-Dibromonaphthalene, n-Butyllithium (or MeLi), Methyl Iodide (MeI), THF.[1][2]
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Mechanism: Lithium-Halogen Exchange. The first bromine exchanges rapidly at -78°C. The resulting organolithium species is quenched with MeI.
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Critical Control: Temperature must be kept below -70°C to prevent dilithiation or benzyne formation.
Step 2: Radical Chlorination
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Reagents: 1-Bromo-8-methylnaphthalene, N-Chlorosuccinimide (NCS), AIBN (catalyst), CCl₄ or Benzene (reflux).
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Mechanism: Free-radical substitution at the benzylic position.
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Why NCS? NCS is preferred over Cl₂ gas to prevent chlorination of the aromatic ring.
Process Workflow Diagram
Figure 1: Step-wise synthesis from commercially available 1,8-dibromonaphthalene.
Reactivity & Applications in Drug Discovery
Divergent Reactivity Profile
The molecule serves as a linchpin for constructing complex heterocycles. The reactivity is orthogonal:
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Path A (Nucleophilic Attack): The -CH₂Cl group reacts with amines or thiols under mild basic conditions.
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Path B (Metal Catalysis): The -Br group remains intact during Path A, allowing for subsequent Suzuki or Buchwald couplings.
Application: KRas G12C Inhibitors
Recent literature (e.g., WO2021041671) highlights the use of 1,8-substituted naphthalenes as scaffolds for KRas inhibitors. The naphthalene core provides a rigid hydrophobic anchor, while the 1,8-substitution allows the molecule to "wrap" around amino acid residues in the binding pocket, locking the protein in an inactive state.
Reaction Pathways Diagram
Figure 2: Divergent synthetic pathways available for library generation.
Safety & Handling Protocols
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Lachrymator Hazard: Like benzyl chloride, the chloromethyl moiety is a potent lachrymator (tear gas agent).
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Protocol: All weighing and transfers must be performed in a functioning fume hood.
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Decontamination: Glassware should be rinsed with a dilute ammonia or NaOH solution to quench residual alkyl halide before removal from the hood.
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Alkylating Agent: The compound is a direct-acting alkylating agent and should be treated as a potential mutagen. Double-gloving (Nitrile) is mandatory.
References
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Synthesis of 1-Bromo-8-methylnaphthalene: Evans, O. O., et al. (2015).[3][4][5] Syntheses of 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene. The Journal of Organic Chemistry, 80(11), 5970-5972.[4] [Link]
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General Reactivity of 1,8-Disubstituted Naphthalenes: Schiemenz, G. P., & Näther, C. (2002). Peri-Interactions in Naphthalenes. Zeitschrift für Naturforschung B, 57(3), 309-318. [Link]
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Compound Identity & CAS (PubChem): National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 12520783, 1-Bromo-8-(chloromethyl)naphthalene. [Link]
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Application in KRas Inhibitors (Patent): Wang, X., et al. (2021).[6] 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)pyrido[4,3-d]pyrimidines as KRas G12D inhibitors. WO2021041671. [6]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US10125134B2 - KRas G12C inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
